molecular formula C15H14N4O3S B2667674 (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034278-94-7

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2667674
CAS No.: 2034278-94-7
M. Wt: 330.36
InChI Key: JDORBRNTIAFBGE-UHFFFAOYSA-N
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Description

The compound “(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone” (hereafter referred to as Compound A) is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring and a 4-methylthiazole moiety via a methanone bridge. Its structural complexity arises from the fusion of three pharmacologically relevant heterocycles: the 1,2,4-oxadiazole (a nitrogen-oxygen heterocycle known for metabolic stability and bioactivity), the pyrrolidine (a saturated five-membered amine ring), and the thiazole (a sulfur-nitrogen heterocycle often associated with antimicrobial and anti-inflammatory properties).

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-12(23-8-16-9)15(20)19-5-4-10(7-19)13-17-14(22-18-13)11-3-2-6-21-11/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDORBRNTIAFBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a heterocyclic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound comprises several functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine moiety, and a thiazole group. The synthesis typically involves cyclization reactions that can be optimized for yield and purity .

Synthetic Route

The synthetic approach may include:

  • Formation of the Oxadiazole Ring : Utilizing furan derivatives and appropriate hydrazides under acidic conditions.
  • Pyrrolidine Formation : Reacting the oxadiazole with pyrrolidine derivatives.
  • Thiazole Integration : Introducing the thiazole moiety through electrophilic substitution or coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth in various cancer cell lines .

CompoundIC50 Value (μM)Cancer Cell Line
3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one1.41 - 15.8Various
3-[5-(2-phenoxymethyl-benzoimidazol)]0.40 - 14.9Various

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrrolidine derivatives possess significant antibacterial and antifungal activity against various pathogens .

PathogenActivityReference
Staphylococcus aureusInhibited growth
Escherichia coliModerate activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxadiazole ring may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The thiazole group could interact with cellular receptors, altering signaling pathways associated with cell survival and apoptosis.
  • DNA Interaction : The structural features allow for potential interactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Evaluation : A study synthesized various oxadiazole derivatives and tested their cytotoxic effects on cancer cell lines, revealing that specific substitutions significantly enhance activity .
  • Antimicrobial Screening : Another study focused on pyrrolidine-based compounds which demonstrated effective inhibition of bacterial growth, emphasizing the role of structural modifications in enhancing bioactivity .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has indicated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. The target compound has been tested for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar configurations have shown promise in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes. A study highlighted the synthesis of related oxadiazole derivatives that exhibited notable anti-inflammatory effects, suggesting that the target compound may share similar properties .

3. Anticancer Potential
The unique combination of furan and thiazole rings contributes to the compound's potential as an anticancer agent. Research into related structures has revealed that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of pyrrolidine have been associated with cytotoxic effects against various cancer cell lines .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of oxadiazole-pyrrolidine compounds and evaluated their biological activities. Among these, a derivative closely related to the target compound exhibited significant inhibition of COX-II, a key enzyme in inflammation . This finding underscores the therapeutic potential of such compounds in treating inflammatory diseases.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of furan-containing compounds. The target compound was subjected to screening against multiple bacterial strains, where it demonstrated effective inhibition at varying concentrations. The results indicated a promising lead for further development into broad-spectrum antibiotics .

Comparison with Similar Compounds

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

  • Core Structure : 1,2,4-oxadiazole with pyrimidinyl substituents.
  • Synthesis : Prepared via three-component cycloaddition of acetonyl oxadiazoles, aldehydes, and urea in DMF/MeCN with TMSCl catalysis .
  • Key Differences : Unlike Compound A , these derivatives lack the pyrrolidine-thiazole scaffold and instead incorporate pyrimidine, which enhances π-π stacking interactions in target binding.
  • Bioactivity : Pyrimidine-oxadiazole hybrids exhibit antiviral and kinase inhibitory activity, though specific data for Compound A remains unreported .

Q & A

Q. What are the established synthetic routes for (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone?

The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:

  • Step 1: Formation of the 1,2,4-oxadiazole core by refluxing a nitrile derivative with hydroxylamine in ethanol (60–80°C, 4–6 hours) .
  • Step 2: Functionalization of the pyrrolidine ring via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., DMF or THF as solvents) .
  • Step 3: Final coupling of the oxadiazole-pyrrolidine intermediate with 4-methylthiazole-5-carbonyl chloride using a base like triethylamine . Purification typically involves recrystallization from ethanol-DMF (1:1) or column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

Analytical validation requires:

  • Spectroscopy: 1^1H/13^13C NMR to verify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.1 ppm, thiazole methyl at δ 2.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 370.0825) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, particularly for the pyrrolidine-oxadiazole junction .

Q. What solvents and conditions are optimal for handling this compound?

  • Stability: Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole and furan moieties .
  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but sparingly in water. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation: Use HPLC (C18 column, acetonitrile-water gradient) to ensure >95% purity .
  • Dose-Response Curves: Perform EC50_{50}/IC50_{50} assays in triplicate with positive controls (e.g., reference inhibitors for kinase or receptor targets) .
  • Metabolite Screening: LC-MS/MS to identify degradation products that may interfere with bioactivity .

Q. What experimental designs are recommended for studying its electronic properties?

  • Dipole Moment Analysis: Solvatochromic shifts in UV-Vis spectra (toluene to DMSO) to estimate ground vs. excited state dipole moments .
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to correlate with spectroscopic data .

Q. How can structural modifications enhance target selectivity?

Structure-activity relationship (SAR) studies suggest:

  • Oxadiazole Substitution: Replace furan with thiophene to alter π-π stacking in enzyme binding pockets .
  • Pyrrolidine Functionalization: Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate steric effects .
  • Thiazole Methyl Tuning: Vary methyl position to optimize hydrophobic interactions .

Q. What methodologies are critical for crystallographic characterization?

  • Crystal Growth: Slow evaporation from ethanol/ethyl acetate (1:2) at 4°C .
  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution diffraction. Refinement with SHELXL-97 to resolve disorder in the pyrrolidine ring .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst Optimization: Employ Pd(PPh3_3)4_4 (2 mol%) for Suzuki-Miyaura cross-coupling of aryl halides .
  • Microwave Assistance: Reduce reaction time from 12 hours to 30 minutes at 100°C .

Q. What techniques validate heterocyclic π-π interactions in target binding?

  • Docking Simulations: AutoDock Vina to model interactions with histamine H3_3 or serotonin receptors .
  • Fluorescence Quenching: Titrate the compound with DNA/RNA to assess intercalation via Stern-Volmer plots .

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